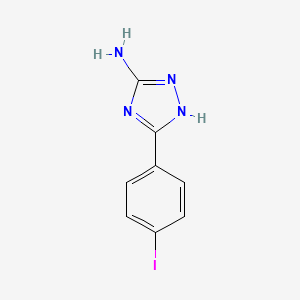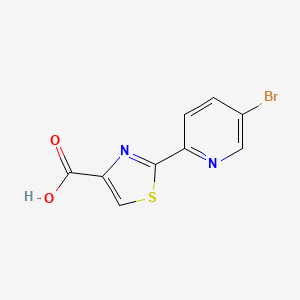
1-(9H-carbazol-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory properties . The compound’s structure consists of a carbazole moiety attached to a methylmethanamine group, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-3-yl)-N-methylmethanamine typically involves the reaction of carbazole with appropriate reagents to introduce the methylmethanamine group. One common method involves the reaction of carbazole with formaldehyde and methylamine under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-carbazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Halogens, alkyl halides, or other electrophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxaldehyde, while reduction may produce carbazole-3-ylmethanol .
Aplicaciones Científicas De Investigación
1-(9H-carbazol-3-yl)-N-methylmethanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, the compound may exert its effects by intercalating into DNA, inhibiting enzyme activity, or modulating signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
1-(9H-carbazol-3-yl)-N-methylmethanamine can be compared with other carbazole derivatives, such as:
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Similar structure but with an ethyl group instead of a hydrogen atom at the 9-position.
1-(9-alkyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinones: Contains a pyrrolidinone moiety, which imparts different chemical and biological properties.
4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: A more complex structure with additional thiophene and thiadiazole groups, used in optoelectronic applications.
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-(9H-carbazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C14H14N2/c1-15-9-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,15-16H,9H2,1H3 |
Clave InChI |
WGUMWLSPRZEGEO-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)

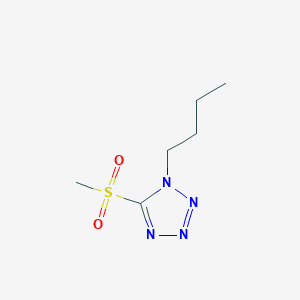
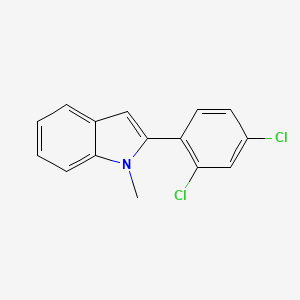
![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)

![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
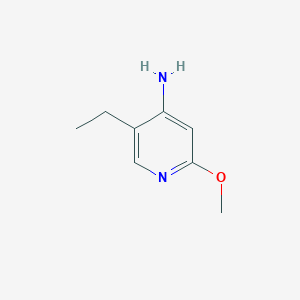



![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
